molecular formula C12H13NO B14716110 1-Benzyl-5-methylidenepyrrolidin-2-one CAS No. 22568-12-3

1-Benzyl-5-methylidenepyrrolidin-2-one

Cat. No.: B14716110
CAS No.: 22568-12-3
M. Wt: 187.24 g/mol
InChI Key: ROUVVMKRICJART-UHFFFAOYSA-N
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Description

1-Benzyl-5-methylidenepyrrolidin-2-one is a pyrrolidinone derivative characterized by a benzyl group at the N1 position and a methylidene substituent at the C5 position. Pyrrolidinones are widely studied for their pharmacological relevance, including applications as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis. The structural uniqueness of this compound lies in its unsaturated lactam core, which distinguishes it from saturated or alkoxy-substituted analogs.

Properties

CAS No.

22568-12-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-benzyl-5-methylidenepyrrolidin-2-one

InChI

InChI=1S/C12H13NO/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6H,1,7-9H2

InChI Key

ROUVVMKRICJART-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-5-methylidenepyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of N-benzylpyrrolidin-2-one with formaldehyde under basic conditions to introduce the methylidene group . Another approach includes the use of microwave-assisted organic synthesis (MAOS) to enhance the efficiency of the reaction . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-5-methylidenepyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-5-methylidenepyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methylidenepyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 1-Benzyl-5-methylidenepyrrolidin-2-one and related compounds:

Compound Name Substituent Position & Group Core Structure Key Functional Features
This compound C5: Methylidene (CH₂=) Pyrrolidin-2-one Conjugated double bond, increased reactivity
1-Benzyl-4(S)-hydroxy-pyrrolidin-2-one C4: Hydroxyl (-OH) Pyrrolidin-2-one Hydrogen-bonding capability, chirality
1-Benzyl-5-pentoxypyrrolidin-2-one C5: Pentoxy (-OCH₂CH₂CH₂CH₂CH₃) Pyrrolidin-2-one Lipophilic, bulky alkoxy chain
1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone C3: Benzyloxy, C5: Iodo Pyridin-4-one Aromatic six-membered ring, halogenated substituent

Key Observations :

  • Reactivity : The methylidene group in the target compound confers electron-deficient character, making it reactive toward Michael additions or Diels-Alder reactions. In contrast, hydroxyl or alkoxy substituents (e.g., in and ) enhance polarity but reduce electrophilicity.
  • Chirality : 1-Benzyl-4(S)-hydroxy-pyrrolidin-2-one exhibits stereochemical complexity due to its hydroxyl group, which may influence biological target binding .
Physicochemical Properties

While specific data for this compound is absent, trends can be inferred:

  • Melting Points: Alkoxy-substituted pyrrolidinones (e.g., ) typically exhibit lower melting points due to reduced crystallinity compared to hydroxylated analogs (e.g., ). The methylidene derivative may have intermediate values.
  • Solubility: The methylidene group’s non-polar nature may reduce aqueous solubility relative to hydroxylated analogs but improve organic solvent compatibility.

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